N-(2-methoxy-5-methylphenyl)-N'-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea
Description
N-(2-methoxy-5-methylphenyl)-N’-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a triazole ring and substituted phenyl groups, suggests potential biological activity and utility in research and industry.
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-8-9-17(26-3)16(10-13)21-19(25)22-18-20-12-24(23-18)11-15-7-5-4-6-14(15)2/h4-10,12H,11H2,1-3H3,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITCZPFZRICJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=NN(C=N2)CC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-N’-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea typically involves the reaction of appropriate aniline derivatives with isocyanates or carbamoyl chlorides. The reaction conditions often include:
- Solvents such as dichloromethane or toluene
- Catalysts like triethylamine or pyridine
- Temperature control, usually between 0°C to 50°C
Industrial Production Methods
For industrial-scale production, the process may be optimized to include:
- Continuous flow reactors for better control of reaction parameters
- Use of automated systems for precise addition of reagents
- Implementation of purification techniques such as crystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-N’-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Reacting with nucleophiles or electrophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid
Reduction: Sodium borohydride in methanol
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield hydroxylated derivatives
- Reduction could produce amine derivatives
- Substitution might result in various substituted urea compounds
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules
Biology: Investigating its biological activity and potential as a pharmaceutical agent
Medicine: Exploring its use as a drug candidate for various diseases
Industry: Utilizing its properties in the development of new materials or agrochemicals
Mechanism of Action
The mechanism by which N-(2-methoxy-5-methylphenyl)-N’-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea exerts its effects likely involves interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymatic activity
Receptors: Binding to receptor sites to modulate biological pathways
Pathways: Affecting signaling pathways involved in cellular processes
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-N’-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea
- N-(2-methylphenyl)-N’-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea
- N-(2-methoxy-5-methylphenyl)-N’-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]urea
Uniqueness
The uniqueness of N-(2-methoxy-5-methylphenyl)-N’-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea lies in its specific substitution pattern, which may confer distinct biological activity and chemical properties compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
